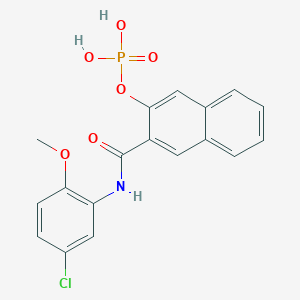

NAPHTHOL AS-CL PHOSPHATE

Description

Contextualization as a Substrate for Phosphatase Enzymes

Naphthol AS-CL Phosphate (B84403) is a chromogenic substrate specifically designed for the detection of phosphatase activity. biosynth.com Phosphatases are a class of enzymes that remove phosphate groups from various molecules, a process known as dephosphorylation. The core mechanism of Naphthol AS-CL Phosphate as a substrate involves its hydrolysis by a phosphatase enzyme. This enzymatic reaction cleaves the phosphate ester bond, releasing an insoluble naphthol derivative and an inorganic phosphate. chemsynlab.com

The liberated naphthol compound is the key to visualization. In a typical assay, this product is coupled with a diazonium salt present in the reaction mixture. This coupling reaction forms a highly colored and insoluble azo dye at the precise location of the enzyme activity. adipogen.comuniba.it This localized color deposition allows for the microscopic visualization and identification of cells or tissues exhibiting phosphatase activity. This principle is widely applied in techniques like histochemistry and cytochemistry. biosynth.comadipogen.com

Historical Development and Evolution of Naphthol AS-Series Phosphates in Research

The use of naphthol compounds in histochemistry has a rich history, forming the foundation for many modern enzyme detection methods. researchgate.net The Naphthol AS series of compounds were developed to improve upon earlier substrates by providing greater substantivity (the ability to remain at the site of the reaction) and producing more intensely colored final products.

The evolution of the Naphthol AS-series involved systematic chemical modifications to the basic naphthol structure to enhance its properties for specific applications. The introduction of halogen atoms, such as chlorine in this compound, was a significant advancement. These modifications were aimed at increasing the insolubility and stability of the final azo dye product, leading to sharper, more precise localization of enzyme activity within tissues and cells. While the broader history of histochemical stains dates back to the 19th and 20th centuries, the development of specific substrates like those in the Naphthol AS series was part of a mid-20th-century drive to create more reliable and specific enzyme histochemical methods. uniba.itresearchgate.net

Fundamental Significance in Enzyme Kinetics and Diagnostic Methodologies

The utility of this compound extends to both fundamental enzyme kinetics and applied diagnostic methodologies. watson-int.com In enzyme kinetics, this substrate is used to quantify phosphatase activity, enabling researchers to study the rate of enzymatic reactions and the effects of inhibitors. chemsynlab.comwatson-int.com Its reliable and consistent reactivity makes it a valuable tool for these quantitative biochemical assays. watson-int.com

In the realm of diagnostics, this compound and related compounds are crucial reagents in immunohistochemistry (IHC) and other enzyme-linked detection systems. chemshuttle.comgoogle.com For instance, in IHC, an antibody linked to an enzyme like alkaline phosphatase is used to detect a specific antigen in a tissue sample. The addition of this compound as a substrate results in a colored precipitate at the antigen site, allowing for its visualization. allenpress.com This ability to pinpoint the location of specific proteins within the context of tissue architecture is invaluable for disease diagnosis and pathological research. Different Naphthol AS derivatives are often used in conjunction with various diazonium salts to produce a range of colors, providing flexibility in multi-staining protocols. allenpress.compubcompare.ai

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18228-16-5 |

| Molecular Formula | C18H15ClNO6P |

| Molecular Weight | 407.74 g/mol |

| IUPAC Name | [3-[(5-chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |

| Appearance | Powder |

| Storage Temperature | 2-8°C |

This data is compiled from multiple sources. biosynth.comchemsynlab.comwatson-int.com

Structure

3D Structure

Properties

IUPAC Name |

[3-[(5-chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClNO6P/c1-25-16-7-6-13(19)10-15(16)20-18(21)14-8-11-4-2-3-5-12(11)9-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMIMEOLDUCZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClNO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171274 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18228-16-5 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18228-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Hydrolysis Mechanisms and Kinetic Characterization of Naphthol As Cl Phosphate

Principles of Phosphatase-Mediated Dephosphorylation

Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate (B84403) group from their substrate. nih.govlibretexts.org The fundamental mechanism involves the nucleophilic attack on the phosphorus atom of the phosphate group. libretexts.org This process, known as dephosphorylation, can occur directly through the action of a water molecule or indirectly via a phosphorylated enzyme intermediate. libretexts.org Naphthol AS-CL phosphate serves as a substrate for these enzymes, and upon hydrolysis, it yields a naphthol derivative and an inorganic phosphate. chemsynlab.com

Specificity Towards Alkaline Phosphatase (ALP)

This compound is a substrate for alkaline phosphatase (ALP), an enzyme that exhibits optimal activity in alkaline environments. scbt.commedchemexpress.com The hydrolysis of this compound by ALP results in the release of a naphthol product, which can be detected, often through chromogenic or fluorogenic methods, to quantify enzyme activity. scbt.commedchemexpress.comchemodex.com The specificity of various naphthol AS phosphate derivatives for ALP can be influenced by the substituents on the naphthol ring system, which affect the substrate's binding to the enzyme's active site. scbt.com For instance, Naphthol AS-MX phosphate was designed to have enhanced specificity for ALP.

Specificity Towards Acid Phosphatase (ACP)

In acidic conditions, this compound is hydrolyzed by acid phosphatase (ACP). chemsynlab.comchemodex.com ACPs are a group of enzymes that, like ALPs, catalyze the hydrolysis of phosphate monoesters but function optimally at an acidic pH. nih.govtandfonline.com this compound has been shown to be an inhibitor of acid phosphatase in human liver and dermis. chemsynlab.com The product of the enzymatic hydrolysis of α-naphthyl phosphate, a related compound, is α-naphthol, which can be used in colorimetric assays to determine ACP activity. nih.govtandfonline.com

Distinct Hydrolysis by Tartrate-Resistant Acid Phosphatase (TRAP) Isoforms (e.g., TRAP 5b)

Tartrate-resistant acid phosphatase (TRAP) is an isoenzyme of acid phosphatase that is notably resistant to inhibition by tartrate. researchgate.net It exists in two main isoforms in circulation, 5a and 5b. core.ac.uk TRAP isoform 5b is predominantly secreted by osteoclasts and is considered a marker for osteoclastic activity and bone resorption. core.ac.uknih.gov

Research has indicated that certain naphthol-based substrates exhibit preferential hydrolysis by specific TRAP isoforms. Notably, Naphthol AS-BI phosphate has been identified as a preferred substrate for TRAP isoform 5b. researchgate.netnih.gov This selectivity allows for the development of more specific assays to measure osteoclastic TRAP 5b activity, distinguishing it from the more ubiquitous isoform 5a. nih.gov The use of substrates like Naphthol AS-BI phosphate, sometimes in conjunction with inhibitors of isoform 5a such as heparin, enhances the specificity of these diagnostic tests for bone metabolism diseases. researchgate.netnih.gov

Quantitative Analysis of Enzymatic Reaction Rates

The study of enzyme kinetics provides quantitative insights into the rates of enzymatic reactions and the factors that influence them. For this compound, kinetic analyses are crucial for understanding its interaction with various phosphatases and for optimizing its use as a substrate in assays.

Steady-State Kinetics Studies

Steady-state kinetics are analyzed under conditions where the concentration of the enzyme-substrate complex remains relatively constant over time. These studies are fundamental for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

While specific steady-state kinetic data for this compound is not extensively detailed in the provided search results, the principles can be inferred from studies on similar substrates and phosphatases. For example, steady-state kinetic studies of E. coli alkaline phosphatase have shown that the double-reciprocal plots can be curved, indicating a more complex kinetic mechanism than the simple Michaelis-Menten model. nih.gov The kinetics of photophosphorylation have been studied to determine the Km for ADP and phosphate. nih.gov The hydrolysis of linear polyphosphates by phosphatases follows a terminal-only degradation pathway, and at the same initial concentration, the hydrolysis rates were independent of the chain length. gatech.edu

Interactive Table: Steady-State Kinetic Parameters for Phosphatase Substrates

| Enzyme | Substrate | Km (mM) | Vmax | Source |

|---|---|---|---|---|

| Human Prostatic Acid Phosphatase | 1-Naphthyl Phosphate | 1.01 | 41.4 mV min-1 | researchgate.net |

| Spinach Thylakoid Photophosphorylation | ADP | 0.085 (± 0.020) | Not Specified | nih.gov |

| Spinach Thylakoid Photophosphorylation | Phosphate | 0.58 (± 0.11) | Not Specified | nih.gov |

This table presents data for related substrates to illustrate typical kinetic parameters. Specific values for this compound may vary.

Pre-Steady-State Kinetics Investigations

Pre-steady-state kinetics focuses on the initial moments of the enzymatic reaction, before the steady state is established. This approach allows for the investigation of individual steps in the reaction mechanism, such as substrate binding and the formation of intermediates.

Techniques like quench-flow can be combined with methods such as MALDI-TOF mass spectrometry to study pre-steady-state kinetics. du.ac.in For some phosphatases, pre-steady-state analysis has demonstrated the existence of a phosphoenzyme intermediate, where the phosphate group is transiently transferred to the enzyme. libretexts.orgnih.gov For instance, studies on a low molecular weight phosphotyrosyl protein phosphatase revealed a "burst" of product formation in the pre-steady-state phase, which is characteristic of a multi-step reaction mechanism where the breakdown of the phosphoenzyme intermediate is the rate-limiting step. nih.gov This type of analysis provides detailed information on the rate constants for both the phosphorylation of the enzyme and the hydrolysis of the phosphoenzyme intermediate. nih.gov

Influence of Environmental Factors on Enzymatic Activity

The efficiency of the enzymatic hydrolysis of this compound is significantly influenced by environmental parameters, most notably pH and the composition of the buffer system.

Optimal pH Conditions for Hydrolysis

The optimal pH for the hydrolysis of naphthol phosphate substrates is highly dependent on the specific phosphatase enzyme being assayed. For instance, acid phosphatases exhibit maximal activity in acidic environments. Studies on plant-derived acid phosphatases have reported optimal pH values ranging from 5.0 to 5.8 for the hydrolysis of α-naphthyl phosphate, a related substrate. researchgate.netnih.gov For example, acid phosphatase from Carthamus oxyacantha seedlings and Opuntia megacantha Salm-Dyck both show an optimum pH of 5.0. nih.gov Similarly, two acid phosphatase isoforms from Cucurbitaceae seeds have a pH optimum of 5.6. nih.gov In contrast, alkaline phosphatases, as their name suggests, function optimally under alkaline conditions, typically with pH optima above 8.0. The precise pH optimum for this compound hydrolysis will therefore be dictated by the pH-activity profile of the specific phosphatase under investigation.

Effects of Buffer Systems on Reaction Efficiency

The choice of buffer system can have a profound impact on the measured enzymatic activity. Different buffer components can interact with the enzyme or the substrate, leading to either activation or inhibition of the reaction. For example, in studies with polyester (B1180765) hydrolases, Tris and MOPS buffers were found to have an inhibitory effect, while sodium phosphate buffer led to increased initial hydrolysis rates. nih.gov The kosmotropic nature of phosphate anions is thought to stabilize the enzyme, resulting in higher activity. nih.gov It is therefore crucial to select a buffer system that not only maintains the desired pH but also minimizes any direct interference with the enzymatic reaction being studied. The ionic strength of the buffer can also influence enzyme activity. nih.govdcu.ie

Applications in Enzyme Inhibitor Profiling and Screening

This compound is a valuable tool for the screening and characterization of phosphatase inhibitors. watson-int.comchemsynlab.com The principle of these assays is based on measuring the reduction in the rate of hydrolysis of this compound in the presence of a potential inhibitor. By monitoring the decrease in the formation of the naphthol product, researchers can determine the inhibitory potency of a compound. This approach is widely used in drug discovery and enzymology to identify molecules that can modulate phosphatase activity. For instance, Naphthol AS-E phosphate, a related compound, has been identified as an inhibitor of the transcription factor Myb by disrupting its interaction with a coactivator. nih.gov This highlights the utility of naphthol phosphate derivatives in identifying and characterizing enzyme inhibitors.

Comparative Studies of this compound with Other Phosphatase Substrates

The utility of this compound as a phosphatase substrate is often evaluated by comparing its performance with other commonly used substrates.

Comparison with p-Nitrophenyl Phosphate (pNPP)

p-Nitrophenyl phosphate (pNPP) is a widely used chromogenic substrate for phosphatases. wikipedia.orgnih.govneb.combiocompare.com The hydrolysis of pNPP yields p-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically. wikipedia.org

Key Differences and Research Findings:

| Feature | This compound | p-Nitrophenyl Phosphate (pNPP) |

| Detection Method | Typically requires a coupling agent (e.g., a diazonium salt) to produce a colored product. nih.gov | Direct spectrophotometric detection of the yellow p-nitrophenol product. wikipedia.org |

| Sensitivity | Can offer high sensitivity, particularly when the resulting naphthol product is fluorescent. nih.govtandfonline.com | Generally provides good sensitivity for colorimetric assays. nih.gov |

| Solubility | Generally possesses good water solubility. watson-int.com | Soluble in aqueous solutions. |

| Applications | Widely used in histochemical staining and immunoassays. nih.govserva.de | Commonly used in ELISA and general phosphatase activity assays. wikipedia.orgbiocompare.com |

In a comparative study of substrates for an amperometric immunosensor, 1-naphthyl phosphate (a related compound) was found to be a preferred substrate over 4-aminophenyl phosphate (a pNPP analog) due to its favorable electrochemical properties and the solubility of its hydrolysis product at high pH. nih.gov While pNPP is a convenient and cost-effective substrate, naphthol-based substrates can offer advantages in specific applications, such as those requiring histochemical localization or fluorometric detection. nih.govnih.gov

Comparison with Fluorescent Substrates (e.g., 4-Methylumbelliferyl Phosphate)

Fluorescent substrates, such as 4-methylumbelliferyl phosphate (4-MUP), provide a highly sensitive method for detecting phosphatase activity. nih.govtandfonline.com The enzymatic hydrolysis of 4-MUP yields 4-methylumbelliferone, a highly fluorescent product.

Key Differences and Research Findings:

| Feature | This compound | 4-Methylumbelliferyl Phosphate (4-MUP) |

| Detection Method | The hydrolysis product can be coupled to form a colored or fluorescent product. nih.gov | The hydrolysis product, 4-methylumbelliferone, is directly and highly fluorescent. nih.gov |

| Sensitivity | Can achieve high sensitivity, especially with fluorescent detection methods. nih.govtandfonline.com | Generally offers extremely high sensitivity due to the high quantum yield of the fluorescent product. nih.gov |

| Applications | Used in histochemistry, cytochemistry, and various enzyme assays. nih.govserva.de | Widely used in highly sensitive enzyme assays, including those for detecting low levels of enzyme activity. nih.govnih.govbiosynth.com |

Studies have shown that both α-naphthyl phosphate and 4-MUP can be used to develop highly sensitive fluorogenic assays for acid phosphatases. nih.govtandfonline.com In a study comparing various substrates for the histochemical detection of alkaline phosphatase, 4-methylumbelliferyl phosphate was found to be one of the most suitable substrates, although naphthol AS phosphates were also considered suitable. nih.gov The choice between this compound and a fluorescent substrate like 4-MUP often depends on the specific requirements of the assay, such as the desired level of sensitivity and the available detection instrumentation.

Advanced Methodological Approaches for Phosphatase Detection Utilizing Naphthol As Cl Phosphate

Chromogenic Detection Systems

Chromogenic detection systems employing Naphthol AS-CL phosphate (B84403) are widely used for visualizing phosphatase activity. These methods are predicated on the enzymatic release of a naphthol product that subsequently reacts to form a colored compound.

Mechanism of Azo-Dye Formation with Diazonium Salts

The fundamental principle of chromogenic detection with Naphthol AS-CL phosphate involves a two-step enzymatic and chemical reaction sequence. First, phosphatase enzymes catalyze the hydrolysis of the phosphate ester bond in this compound. This enzymatic action releases the soluble naphthol derivative, 3-hydroxy-2-naphthoic acid-o-chloroanilide (Naphthol AS-CL).

In the second step, the liberated Naphthol AS-CL product undergoes a coupling reaction with a diazonium salt present in the reaction mixture. chemistrystudent.comgeeksforgeeks.org This electrophilic substitution reaction, known as azo coupling, results in the formation of a highly colored, insoluble azo dye. chemistrystudent.comquora.com The diazonium salt acts as an electrophile, attacking the electron-rich naphthol ring, typically at the position para to the hydroxyl group, to form an azo compound characterized by the -N=N- bond linking two aromatic rings. geeksforgeeks.org The extensive conjugated system of the resulting azo dye is responsible for its intense color. chemistrystudent.com This reaction is typically performed under mildly alkaline conditions to facilitate the formation of the more reactive phenoxide ion. geeksforgeeks.org The choice of diazonium salt (e.g., Fast Red TR, Fast Blue BB) can influence the color of the final precipitate. sigmaaldrich.com

Spectrophotometric Quantification of Released Naphthol Product

The amount of colored azo dye formed is directly proportional to the amount of Naphthol AS-CL released, which in turn correlates with the phosphatase activity. This relationship allows for the quantitative measurement of enzyme activity using spectrophotometry. By measuring the absorbance of the colored product at its specific maximum absorption wavelength (λmax), the concentration of the azo dye can be determined. researchgate.netgoogle.com

For instance, a kinetic assay can be established where the rate of color formation is monitored over time, providing a direct measure of the enzyme's reaction velocity. psu.edu The selection of the diazonium salt is critical as it affects the λmax and the molar absorptivity of the resulting dye, which are key parameters for accurate quantification. researchgate.net It is essential to construct a standard curve using known concentrations of the naphthol product to accurately correlate absorbance readings with enzyme activity.

Development of Insoluble Chromogenic Precipitates for In Situ Localization

A significant advantage of the azo-dye formation method is the production of an insoluble, colored precipitate. google.comqiagen.com This property is invaluable for the in situ localization of phosphatase activity within biological samples, such as tissue sections or cells. sigmaaldrich.comdokumen.pub When the enzymatic reaction occurs, the insoluble azo dye precipitates at the site of enzyme activity, providing a distinct, visible marker. whoi.edu

This technique, often referred to as enzyme histochemistry or cytochemistry, allows researchers to visualize the spatial distribution of phosphatases within complex biological structures. sigmaaldrich.comdokumen.pub The sharpness and resolution of the localization depend on the rapid coupling of the naphthol product with the diazonium salt and the immediate precipitation of the resulting dye, minimizing diffusion artifacts. biosynth.com Different Naphthol AS derivatives and diazonium salts can be used to generate precipitates of various colors, enabling multi-enzyme localization studies within the same sample. dokumen.pub

Fluorometric Assay Techniques

Fluorometric assays offer a highly sensitive alternative to chromogenic methods for the detection of phosphatase activity, often providing significantly lower detection limits.

Principles of Fluorescence Generation from Hydrolyzed Product

In fluorometric assays, the enzymatic hydrolysis of a non-fluorescent or weakly fluorescent substrate by phosphatase yields a highly fluorescent product. dokumen.pub While this compound itself is not the primary substrate for direct fluorescence generation, related Naphthol AS phosphates, such as Naphthol AS-BI phosphate, are well-established fluorogenic substrates. caymanchem.commedchemexpress.com The principle, however, remains analogous. The enzymatic removal of the phosphate group from the naphthol derivative results in a product with distinct fluorescent properties. caymanchem.com

The hydrolyzed naphthol product, upon excitation with light of a specific wavelength, emits light at a longer wavelength. caymanchem.comnih.gov The intensity of this emitted fluorescence is directly proportional to the concentration of the fluorescent product, and thus to the phosphatase activity. caymanchem.com The large Stokes shift (the difference between the excitation and emission wavelengths) and high quantum yield of the resulting fluorophore are desirable properties for sensitive detection. nih.govacs.org Some systems are designed where the azo dye formed from the naphthol product and a diazonium salt is itself fluorescent, offering another avenue for fluorometric detection. google.com

Sensitivity Enhancements in Fluorometric Systems

Fluorometric detection methods are inherently more sensitive than colorimetric assays. whoi.edursc.org Several strategies can be employed to further enhance the sensitivity of these systems. The use of enzyme-labeled fluorescence (ELF) substrates is one such approach, where the enzymatic product is a precipitate that is intensely fluorescent, concentrating the signal at the site of the enzyme. whoi.edu

Further enhancements can be achieved through various means:

Signal Amplification Cascades: Enzymatic amplification systems, where the product of the primary enzymatic reaction triggers a secondary reaction that generates a larger amount of a fluorescent signal, can significantly boost sensitivity.

Optimized Reaction Conditions: Careful optimization of pH, temperature, and substrate concentration can maximize the rate of the enzymatic reaction and, consequently, the fluorescence signal. nih.gov

Advanced Instrumentation: The use of highly sensitive photodetectors, such as photomultiplier tubes (PMTs), and sophisticated optical filtering in modern fluorometers and flow cytometers allows for the detection of very low levels of fluorescence. dokumen.pub

Ratiometric Sensing: In some advanced assays, ratiometric fluorescent probes are used. These probes exhibit a shift in their fluorescence emission or excitation wavelength upon enzymatic reaction, allowing for more robust measurements that are less susceptible to variations in probe concentration or excitation intensity. nih.gov

Electrochemical Biosensor Development

The development of electrochemical biosensors utilizing this compound as a substrate for phosphatase detection represents a significant advancement in analytical biochemistry. These biosensors offer high sensitivity, selectivity, and rapid response times for the detection of alkaline phosphatase (ALP), a crucial enzyme marker in clinical diagnostics and various biological assays. nih.govmdpi.com The core principle of these biosensors lies in the enzymatic hydrolysis of this compound and the subsequent electrochemical detection of the resulting product.

Detection Principles Based on Enzymatic Product Oxidation

The fundamental detection mechanism in these electrochemical biosensors is a two-step process. Initially, alkaline phosphatase catalyzes the hydrolysis of the electrochemically inactive this compound. This enzymatic reaction cleaves the phosphate group, yielding an electroactive product, 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (also known as Naphthol AS-KB). tcichemicals.comnih.gov

Enzymatic Hydrolysis Reaction: this compound + H₂O --(Alkaline Phosphatase)--> 5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide + Inorganic Phosphate

Following its generation, the electroactive naphthol derivative undergoes oxidation at the surface of an electrode. This electrochemical oxidation produces a measurable current signal. The magnitude of this current is directly proportional to the concentration of the enzymatically produced naphthol derivative, which in turn correlates with the activity of the alkaline phosphatase in the sample. google.com Various voltammetric techniques, such as differential pulse voltammetry (DPV), are often employed for detection due to their high sensitivity and ability to minimize background signals. google.com The oxidation potential of the naphthol product is a key parameter in these measurements.

Signal Amplification Strategies in Electrochemical Immunosensors

To enhance the sensitivity of phosphatase detection, particularly for low-abundance targets, several signal amplification strategies are integrated into electrochemical immunosensor designs. mdpi.comnih.gov Alkaline phosphatase is an ideal enzyme for such strategies due to its high catalytic turnover rate. nih.gov

One common approach involves using nanocarriers, such as magnetic nanoparticles or gold nanoparticles (AuNPs), to load a large number of ALP molecules. nih.gov This increases the amount of enzyme localized at the electrode surface for a single binding event, leading to a significant amplification of the enzymatic product generation and, consequently, a stronger electrochemical signal.

Another powerful strategy is enzyme-induced metallization. In this method, the product of the enzymatic hydrolysis of a substrate like this compound initiates the reduction of metal ions (e.g., Ag⁺) to their metallic form (e.g., Ag⁰) on the electrode surface. nih.gov The deposited metal can then be detected electrochemically, for instance, through anodic stripping voltammetry. This approach dramatically enhances the signal because a single enzyme molecule can lead to the deposition of many metal atoms. nih.gov For example, a study using the substrate 1-naphthyl phosphate demonstrated that the enzymatically produced 1-naphthol (B170400) could reduce silver ions to silver nanoparticles, which then provided a significantly amplified electrochemical signal. nih.gov This principle is readily applicable to this compound-based systems.

Table 1: Signal Amplification Strategies in ALP-Based Immunosensors

| Amplification Strategy | Principle | Key Components | Detection Method |

| Nanoparticle Carriers | High loading of ALP on nanocarriers increases the enzyme concentration at the detection site. nih.gov | Magnetic Nanoparticles, Gold Nanoparticles (AuNPs), Silica Nanoparticles | Voltammetry, Amperometry |

| Enzyme-Induced Metallization | The enzymatic product reduces metal ions to metal nanoparticles on the electrode surface, amplifying the signal. nih.gov | Naphthol Phosphate Substrate, Silver Ions (Ag⁺) | Anodic Stripping Voltammetry |

| Redox Cycling | The enzymatic product is electrochemically oxidized and then chemically reduced by a reducing agent in solution, allowing for multiple oxidation events and signal amplification. mdpi.com | Naphthol Phosphate Substrate, Reducing Agent (e.g., H₃N-BH₃) | Voltammetry, Amperometry |

Integration with Electrocatalytic Nanomaterials

The integration of electrocatalytic nanomaterials into the biosensor design further boosts the sensitivity and performance of this compound-based detection. mdpi.comresearchgate.net These nanomaterials can be incorporated into the electrode itself or used as labels, and they function by accelerating the rate of electrochemical oxidation of the enzymatically generated naphthol product. mdpi.com

Various nanomaterials have demonstrated excellent electrocatalytic activity. For instance, nanoceria particles have been shown to effectively catalyze the oxidation of 1-naphthol. mdpi.com Similarly, composites of conductive polymers like poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) and gold nanoparticles (AuNPs) can significantly enhance the oxidation signal of the naphthol product. nih.gov The large surface area and high conductivity of these nanomaterials facilitate more efficient electron transfer between the analyte and the electrode. nih.gov

The use of multi-walled carbon nanotubes (MWCNTs) is another effective approach. MWCNTs, often in combination with metal oxides like cobalt oxide nanoparticles, provide a large, conductive surface that enhances the electrochemical response to the analyte. researchgate.net This synergistic effect between the nanomaterial and the enzymatic reaction leads to a lower detection limit and a wider linear range for phosphatase quantification.

Table 2: Electrocatalytic Nanomaterials for Enhanced Phosphatase Detection

| Nanomaterial | Function | Example Application |

| Nanoceria (CeO₂) | Catalyzes the oxidation of the naphthol product. mdpi.com | Used in ALP-based electrochemical immunoassays to enhance the oxidation signal. mdpi.com |

| Gold Nanoparticles (AuNPs) | Increases conductivity and surface area; catalyzes oxidation. nih.gov | Combined with PEDOT:PSS to amplify the signal from 1-naphthol oxidation. nih.gov |

| Multi-Walled Carbon Nanotubes (MWCNTs) | Provides a large, highly conductive surface for enhanced electron transfer. researchgate.net | Used as a support for cobalt oxide nanoparticles for sensitive phosphate detection. researchgate.net |

| PEDOT:PSS | A conductive polymer that facilitates electron transfer and signal amplification. nih.gov | Used in conjunction with AuNPs for highly sensitive ALP detection. nih.gov |

Applications of Naphthol As Cl Phosphate in Cellular and Tissue Research

Histochemical Localization of Phosphatase Activity

The primary application of Naphthol AS-CL Phosphate (B84403) is in enzyme histochemistry, where it functions as a substrate for the in situ localization of phosphatases, particularly acid and alkaline phosphatases. The principle of the method involves the enzymatic hydrolysis of the phosphate group from the Naphthol AS-CL molecule by the target phosphatase. The resulting naphthol compound is largely insoluble and remains at the site of the reaction. In the presence of a diazonium salt, an immediate coupling reaction occurs, producing a highly colored, insoluble precipitate that visually marks the location of the enzyme.

In Situ Demonstration in Formalin-Fixed Paraffin-Embedded Tissue Sections

The use of Naphthol AS-series phosphates has been established for localizing phosphomonoesterases in paraffin-embedded tissues. Although formalin fixation can impact enzyme activity, protocols have been developed to successfully demonstrate phosphatase activity in formalin-fixed, paraffin-embedded (FFPE) sections. The procedure for a related compound, Naphthol AS-D Chloroacetate, illustrates the general principle applicable to Naphthol AS-CL Phosphate. The tissue sections are first deparaffinized and rehydrated. Then, they are incubated in a solution containing the naphthol substrate and a diazonium salt, such as Fast Red Violet. The enzyme present in the tissue hydrolyzes the substrate, and the resulting product combines with the diazonium salt, precipitating at the site of enzyme activity to form a visible dye cancer.gov. This allows for the visualization of specific cell populations, such as those of the granulocytic lineage, which possess esterase activity cancer.gov. Careful pH control of the buffer is critical for optimal enzyme function during this process cancer.gov.

| Parameter | Description | Reference |

| Tissue Preparation | Formalin-fixed, paraffin-embedded (FFPE) tissue sections are cut and mounted on slides. | cancer.gov |

| Pre-treatment | Sections are deparaffinized in xylene and rehydrated through a graded series of alcohols. | |

| Incubation Solution | A single-step solution containing the Naphthol AS substrate and a diazonium salt (e.g., Fast Red Violet) in a buffer adjusted for optimal pH. | cancer.gov |

| Reaction Principle | Endogenous esterase/phosphatase enzyme hydrolyzes the Naphthol AS substrate. | cancer.gov |

| Visualization | The liberated naphthol product couples with the diazonium salt, forming a colored precipitate at the site of enzyme activity. | cancer.gov |

Application in Frozen Tissue Sections

Naphthol AS phosphates are particularly well-suited for demonstrating phosphatase activity in frozen tissue sections, as this method often provides better preservation of enzyme function compared to FFPE processing nih.gov. Protocols for frozen sections typically involve cutting thin sections (e.g., 10-16 µm) in a cryostat and mounting them on slides wustl.eduwustl.edu. A brief fixation in cold acetone (B3395972) can be used to preserve morphology while minimizing enzyme inactivation ihcworld.com. The sections are then incubated in a substrate solution containing the Naphthol AS phosphate and a diazonium salt. For alkaline phosphatase, this incubation is performed at an alkaline pH, while acid phosphatase detection requires an acidic buffer wustl.eduwustl.edu. This technique has been successfully used to demonstrate phosphatases in various tissues, including snap-frozen human striated muscle wustl.eduwustl.edu.

A specific protocol developed by Burstone for alkaline phosphatase in frozen sections utilizes Naphthol AS-MX Phosphate dissolved in N,N-Dimethylformamide, which is then added to a Tris-hydrochloric acid buffer. A diazonium salt, such as fast red violet LB salt, is added to this working solution to produce a pink to red precipitate at sites of enzyme activity ihcworld.com.

| Tissue Type | Fixation | Key Reagents | Expected Result | Reference |

| Snap-frozen human striated muscle | None (snap-frozen) or brief cold acetone | Sodium α-naphthyl acid phosphate, Fast Blue RR salt | Black/Dark-blue precipitate indicating alkaline phosphatase activity | wustl.edu |

| Snap-frozen human striated muscle | None (snap-frozen) | Alpha-napthyl acid phosphate, Hexazonium pararosanilin | Red azo dye indicating acid phosphatase activity | wustl.edu |

| General Frozen Tissue | Ice cool acetone | Naphthol AS-MX Phosphate, Fast Red Violet LB salt | Pink to red precipitate indicating alkaline phosphatase activity | ihcworld.com |

Specific Staining Protocols for Cellular Components

This compound and related substrates are used in specific protocols to highlight phosphatase activity within different cellular compartments and cell types. The choice of diazonium salt and buffer pH determines the final color and targeted enzyme (acid vs. alkaline).

Alkaline Phosphatase Staining: A common method for leukocyte alkaline phosphatase (LAPA) involves incubating fixed blood or bone marrow films in a solution of Naphthol AS-MX phosphate and a diazonium salt like Fast Blue RR or Fast Violet B sigmaaldrich.com. The phosphatase activity liberates Naphthol AS-MX, which couples with the salt to form an insoluble, colored pigment at the sites of activity, typically appearing as blue or red granules in the cytoplasm of neutrophils sigmaaldrich.com.

Acid Phosphatase Staining: For acid phosphatase, the principle is similar but carried out under acidic conditions. The substrate, such as alpha-napthyl acid phosphate, is hydrolyzed by the enzyme. The released naphthol derivative then couples with a diazonium salt like hexazonium pararosanilin, producing a red azo dye that marks the site of enzyme activity wustl.edu. This is often used to identify lysosomes and other sites of acid phosphatase activity wustl.edu.

| Enzyme Target | Substrate Example | Diazonium Salt Example | Final Color | Cellular Location Example | Reference |

| Alkaline Phosphatase | Naphthol AS-MX Phosphate | Fast Blue RR | Blue granules | Neutrophil cytoplasm | sigmaaldrich.com |

| Alkaline Phosphatase | Naphthol AS-MX Phosphate | Fast Red Violet LB | Pink to Red | Sites of enzyme activity | ihcworld.com |

| Acid Phosphatase | Alpha-napthyl acid phosphate | Hexazonium pararosanilin | Red | Lysosomes | wustl.edu |

Immunohistochemical (IHC) Detection Systems

In immunohistochemistry, the goal is to detect a specific antigen using antibodies. This compound plays a role as a chromogenic substrate in systems where the detecting antibody is conjugated to an enzyme, most commonly alkaline phosphatase (AP).

Enzyme-Linked Immunodetection Using Alkaline Phosphatase Conjugates

Alkaline phosphatase is a widely used enzyme label in IHC due to its high catalytic activity thermofisher.com. In these detection systems, a primary antibody binds to the target antigen in the tissue. A secondary antibody, which is conjugated to alkaline phosphatase, then binds to the primary antibody. The addition of a substrate system containing this compound (or a similar variant like Naphthol AS-MX phosphate) and a diazonium salt (e.g., Fast Red or Fast Blue) results in the deposition of a colored precipitate specifically at the location of the antigen-antibody complex zyagen.com. This creates a permanent, visible signal that can be viewed with a standard light microscope thermofisher.com.

This method provides significant signal amplification because one enzyme molecule can catalyze the conversion of many substrate molecules, leading to a strong, localized color deposit. Various combinations of Naphthol AS phosphates and diazonium salts are available, yielding different colors (e.g., red or blue), which can be advantageous for double-staining protocols .

| Substrate Combination | Enzyme | Resulting Color | Application Note | Reference |

| Naphthol AS-MX phosphate + Fast Red TR | Alkaline Phosphatase (AP) | Red | Good for double staining; may be less intense and prone to fading. | |

| Naphthol AS-MX phosphate + Fast Blue BB | Alkaline Phosphatase (AP) | Blue | Good for double staining; may be less intense and prone to fading. | |

| Naphthol AS-MX phosphate + New Fuchsin | Alkaline Phosphatase (AP) | Red | Produces an intense color. |

Strategies for Reducing Non-Specific Background

A critical aspect of achieving clear and specific staining in IHC is the reduction of non-specific background signals. High background can obscure the specific staining and lead to misinterpretation of results. Several strategies are employed to minimize this issue.

Blocking Endogenous Enzymes: Tissues can contain endogenous enzymes, such as peroxidases or phosphatases, that can react with the substrate and cause non-specific staining youtube.com. For alkaline phosphatase-based systems, endogenous AP activity can be a concern. It can be inhibited by treating the tissue with agents like levamisole (B84282) researchgate.net.

Protein Blocking: Non-specific binding of primary or secondary antibodies to tissue components is a common cause of background researchgate.net. This is typically addressed by incubating the tissue with a blocking solution, such as normal serum from the same species in which the secondary antibody was raised, or with protein solutions like bovine serum albumin (BSA) researchgate.netstar-lab.am.

Antibody Dilution and Incubation: Using an excessively high concentration of the primary or secondary antibody can lead to non-specific binding and high background thermofisher.com. Optimizing the dilution of each antibody is crucial. Additionally, adjusting incubation times and temperatures can help improve the signal-to-noise ratio youtube.comthermofisher.com.

Proper Fixation and Washing: Inadequate or excessive tissue fixation can either fail to preserve the antigen or mask it, contributing to poor results star-lab.amthermofisher.com. Thorough washing steps between antibody incubations are also essential to remove unbound antibodies and reduce background noise youtube.com.

| Strategy | Method | Purpose | Reference |

| Endogenous Enzyme Blocking | Treat tissue with inhibitors (e.g., levamisole for AP, hydrogen peroxide for peroxidase). | Prevents endogenous enzymes from reacting with the substrate. | youtube.comresearchgate.net |

| Protein Blocking | Incubate with normal serum or a protein solution (e.g., BSA, non-fat dry milk). | Blocks non-specific binding sites for antibodies. | researchgate.netstar-lab.am |

| Antibody Optimization | Titrate primary and secondary antibodies to find the optimal dilution. | Reduces non-specific antibody binding due to high concentrations. | thermofisher.com |

| Washing | Perform thorough washes with buffer (e.g., TBS-T, PBS-T) between steps. | Removes unbound antibodies that could contribute to background. | youtube.com |

| Proper Fixation | Use appropriate fixative and fixation time for the target antigen. | Ensures antigen preservation without masking epitopes. | star-lab.amthermofisher.com |

Multiplexed Chromogenic Detection of Multiple Target Molecules

This compound is integral to multiplexed chromogenic detection systems, which allow for the simultaneous visualization of multiple target molecules within a single tissue section. In this technique, different enzymes, such as alkaline phosphatase (AP) and horseradish peroxidase (HRP), are conjugated to secondary antibodies or probes that recognize distinct primary antibodies or nucleic acid sequences.

The this compound, in conjunction with a chromogen like Fast Red TR, serves as a substrate for AP, producing a distinct red precipitate. This can be combined with a substrate for HRP, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate. By assigning a different enzyme-substrate-chromogen system to each target molecule, researchers can spatially resolve the distribution of multiple proteins or nucleic acid sequences. The resulting multi-color staining pattern provides valuable insights into the co-localization and interaction of different cellular components.

Cytological Analysis and Cell Lineage Identification

Naphthol-based staining methods are utilized for the identification and quantification of polymorphonuclear leukocytes (PMNs) in endometrial cytology smears, which is a key diagnostic indicator for conditions such as subclinical endometritis in cattle researchgate.net. In this cytological application, the esterase activity within PMNs is targeted. The Naphthol AS-D Chloroacetate esterase stain, for instance, results in PMNs appearing as bright red cells under light microscopy, making them easily distinguishable from other cell types on the slide researchgate.net.

The assessment of the proportion of PMNs in endometrial samples is a hallmark for diagnosing inflammatory conditions researchgate.net. The distinct red color imparted by the naphthol-based reaction allows for both manual counting and the development of automated, deep learning-based image analysis systems to provide a non-biased and efficient method for quantifying the PMN percentage researchgate.net.

Table 1: Comparison of PMN Staining Methods in Endometrial Cytology

| Staining Method | Target | PMN Appearance | Application |

|---|---|---|---|

| Naphthol Method | Esterase Activity | Bright Red | Diagnosis of Subclinical Endometritis researchgate.net |

Naphthol AS phosphates are critical substrates for assaying the activity of tartrate-resistant acid phosphatase (TRAP), an enzyme that is a hallmark of differentiated osteoclasts nih.govresearchgate.net. Osteoclasts are cells responsible for bone resorption, and their activity is a key area of study in bone metabolism and diseases like osteoporosis nih.govresearchgate.net.

In these assays, cell lysates or serum samples are incubated with a Naphthol AS phosphate substrate (such as the closely related and often preferred Naphthol-ASBI phosphate) in a buffer solution nih.govresearchgate.net. The TRAP enzyme present in the sample hydrolyzes the phosphate group from the naphthol substrate. The resulting product is then measured, often colorimetrically, to quantify the enzyme's activity. This measurement serves as a surrogate for osteoclast function and differentiation nih.gov. Research has shown that Naphthol-ASBI phosphate is selectively hydrolyzed by TRAP isoform 5b, which is the isoform specifically associated with osteoclasts, making this a highly specific assay nih.govresearchgate.net.

The intensity of TRAP staining or activity, as measured by this method, can be used to evaluate the effects of various compounds on osteoclastogenesis. For example, a reduction in TRAP-positive multinucleated cells or a decrease in measured TRAP activity after treatment with an investigational molecule indicates an inhibitory effect on osteoclast differentiation and function nih.gov.

Table 2: Research Findings on TRAP Activity Assays Using Naphthol AS Phosphate Substrates

| Study Focus | Key Finding | Relevance |

|---|---|---|

| Specificity of TRAP Assay | Naphthol-ASBI phosphate is a preferred substrate for TRAP isoform 5b, the osteoclast-specific isoform. nih.govresearchgate.net | Increases the specificity of the assay for bone resorption activity over other substrates like para-nitrophenylphosphate. nih.gov |

| Inhibition of Osteoclastogenesis | A decrease in TRAP activity, measured using a Naphthol AS phosphate substrate, was observed in cells treated with an inhibitor (N-Methylpyrrolidone), demonstrating suppression of osteoclast differentiation. nih.gov | Validates the use of this assay to screen for potential therapeutic agents in bone-erosive diseases. nih.gov |

Integration with In Situ Hybridization (ISH) Methodologies

In the field of molecular pathology, this compound plays a crucial role as a precipitating substrate for alkaline phosphatase (AP) in chromogenic in situ hybridization (CISH) nih.gov. ISH is a technique used to localize specific DNA or RNA sequences within a cell or tissue section nih.gov. In this process, a labeled nucleic acid probe is hybridized to its complementary target sequence nih.gov.

For chromogenic detection, the probe is often labeled with a hapten like digoxigenin (B1670575) (DIG) or biotin. An antibody conjugated to an enzyme, typically alkaline phosphatase, is then used to recognize the hapten. The addition of this compound, along with a diazonium salt such as Fast Red TR or Fast Blue BB, results in the enzymatic generation of a colored, insoluble precipitate at the site of probe hybridization. This colored deposit allows for the visualization of the target nucleic acid sequence using a standard light microscope. This method provides an alternative to fluorescence in situ hybridization (FISH), particularly in tissues with high levels of autofluorescence where a fluorescent signal may be obscured researchgate.net.

The distinct color produced by the this compound/Fast Red system is highly advantageous for protocols that combine in situ hybridization (ISH) with immunohistochemistry (IHC) on the same tissue section. This dual-labeling approach allows for the simultaneous detection of a specific nucleic acid sequence (via ISH) and a protein (via IHC).

In a typical combined protocol, the ISH procedure might use the AP-Naphthol AS phosphate/Fast Red system to produce a red signal indicating the location of the target RNA or DNA. Subsequently, an IHC protocol can be performed to detect a protein of interest using a different enzyme system, such as horseradish peroxidase (HRP) with a diaminobenzidine (DAB) substrate, which produces a brown signal. The resulting slide will show, for example, a red nuclear signal for a specific gene and a brown cytoplasmic signal for its protein product. This powerful combination provides critical information on gene expression and protein localization within a morphological context.

Role of Naphthol As Cl Phosphate in Translational and Diagnostic Research

Biomarker Quantification and Clinical Relevance

The ability of Naphthol AS-CL phosphate (B84403) and its analogs to serve as substrates for specific phosphatases allows for the precise quantification of disease-relevant biomarkers. This has profound implications for clinical diagnostics, prognosis, and monitoring of treatment efficacy.

Assessment of Bone Resorption Markers (e.g., Serum TRAP 5b)

Tartrate-resistant acid phosphatase isoform 5b (TRAP 5b) is recognized as a key biomarker for osteoclastic activity and bone resorption. nih.govresearchgate.net Elevated levels of TRAP 5b in serum are often indicative of conditions characterized by increased bone turnover, such as osteoporosis and certain bone malignancies. avalonhcs.comnih.gov

Traditional assays for TRAP activity often lack specificity for the 5b isoform, leading to potential inaccuracies. However, research has demonstrated that Naphthol AS-BI phosphate, a closely related compound, is a preferred substrate for TRAP isoform 5b. nih.govresearchgate.net The use of Naphthol AS-BI phosphate in biochemical assays significantly enhances the specificity for osteoclastic TRAP 5b activity. nih.gov This method can be adapted for simple microplate-based biochemical or immunochemical assays, providing a more accurate assessment of bone resorption. nih.govresearchgate.net

| Bone Turnover Marker | Role | Associated Conditions |

| TRAP 5b | Marker of osteoclast activity and bone resorption. nih.govresearchgate.net | Osteoporosis, bone metastases. avalonhcs.comnih.gov |

| P1NP | Marker of bone formation. oup.com | Used to monitor bone formation rates. nih.gov |

| CTX | Marker of bone resorption. oup.com | Used to monitor bone resorption rates. avalonhcs.com |

This table provides a summary of key bone turnover markers and their clinical significance.

Monitoring Prostate Cancer Biomarkers (e.g., Acid Phosphatase)

Prostatic acid phosphatase (PAP) was one of the earliest biomarkers used for prostate cancer. nih.govnih.gov While its use has been somewhat superseded by prostate-specific antigen (PSA) for initial screening, PAP remains a valuable tool, particularly for prognosticating intermediate to high-risk prostate cancers. nih.gov

Enzymatic assays utilizing substrates like alpha-naphthol phosphate are employed to measure serum PAP levels. nih.gov The activity of PAP, which is a non-specific phosphomonoesterase, increases in proportion to the progression of prostate cancer. nih.gov Therefore, monitoring its levels can provide crucial information for disease management and therapeutic decisions.

Monitoring Enzyme Activity in Biological Fluids (e.g., Serum, Urine)

Naphthol AS-CL phosphate and similar compounds are instrumental in monitoring the activity of various enzymes in biological fluids such as serum and urine. medchemexpress.commedchemexpress.com The hydrolysis of these substrates by phosphatases leads to the formation of a colored or fluorescent product, which can be quantified spectrophotometrically or fluorometrically. medchemexpress.commedchemexpress.com This provides a direct measure of enzyme activity in the sample.

This capability is vital for diagnosing and monitoring a variety of conditions where enzyme levels are altered. For instance, abnormal levels of acid and alkaline phosphatases can be indicative of liver disease, bone disorders, and certain cancers. caymanchem.com The high water solubility and consistent reactivity of substrates like this compound make them reliable tools for these diagnostic applications in both academic and industrial research settings. watson-int.com

High-Throughput Screening Platforms for Enzyme Activity

The development of high-throughput screening (HTS) assays is crucial for modern drug discovery and enzyme research. acs.org These platforms allow for the rapid screening of large libraries of compounds to identify potential enzyme inhibitors or activators. nih.gov

Naphthol-based substrates are well-suited for HTS applications due to their ability to generate a detectable signal upon enzymatic reaction. researchgate.net For example, fluorescence-based HTS assays have been developed for UDP-glucuronosyltransferases (UGTs) using 1-naphthol (B170400). The formation of the fluorescent product, 1-naphthylglucuronide, can be monitored in real-time, allowing for the efficient screening of potential drug interactions. researchgate.net The robustness of such assays is often evaluated using statistical parameters like the Z' factor, which assesses the quality of the assay for HTS. nih.govresearchgate.net

Contributions to Veterinary Diagnostics (e.g., Subclinical Endometritis)

The utility of naphthol-based substrates extends to the field of veterinary diagnostics. A notable application is in the diagnosis of subclinical endometritis (SCE) in dairy cows, a condition that can significantly impact reproductive performance. nih.govengormix.com

Future Research Directions and Innovations for Naphthol As Cl Phosphate

Rational Design of Naphthol AS-CL Phosphate (B84403) Analogs for Enhanced Performance

A primary avenue for future research lies in the rational design of new molecules based on the Naphthol AS-CL Phosphate scaffold. By systematically modifying its chemical structure, researchers can fine-tune its properties to achieve superior performance in various applications. This approach moves beyond serendipitous discovery to a more predictive and targeted strategy for developing next-generation substrates.

The rate and efficiency at which an enzyme can hydrolyze this compound are critical for assay sensitivity and speed. Future work will involve creating analogs with modified substituents on the naphthol ring to optimize interactions within the enzyme's active site. Strategies may include altering electronic properties by adding electron-withdrawing or electron-donating groups to influence the lability of the phosphate ester bond. Furthermore, modifying the size and shape of the molecule could reduce steric hindrance, allowing for better accommodation within the catalytic site. Techniques such as response surface methodology (RSM) could be employed to systematically optimize conditions like substrate concentration and hydrolysis time for newly designed analogs. frontiersin.orgnih.gov The goal is to develop substrates that are hydrolyzed more rapidly and with higher specificity by target enzymes. nih.gov

Table 1: Hypothetical this compound Analogs and Their Potential Impact on Enzymatic Hydrolysis

| Modification to Naphthol AS-CL Core | Predicted Effect on Hydrolysis | Rationale |

|---|---|---|

| Addition of a nitro group | Increased rate | An electron-withdrawing group can make the phosphate ester more susceptible to nucleophilic attack. |

| Replacement of chlorine with fluorine | Decreased rate | Fluorine's high electronegativity might alter binding affinity or electronic distribution unfavorably. |

| Addition of a methyl group | Variable | Could increase or decrease the rate depending on its position, by affecting steric fit and electronic properties. |

Upon enzymatic cleavage of the phosphate group, the resulting naphthol product can react with a diazonium salt to produce a colored precipitate. Future research aims to design analogs that yield products with intrinsically useful optical properties, eliminating the need for a secondary coupling reaction. By incorporating specific functional groups (auxochromes), the resulting naphthol analog could exhibit a distinct color (chromogenic) or fluorescence (fluorogenic) upon hydrolysis. This would enable real-time, continuous monitoring of enzyme activity. For example, strategic placement of amino or hydroxyl groups could shift the absorption wavelength into the visible spectrum, while incorporating rigid, planar aromatic systems could induce fluorescence.

Table 2: Design Strategies for Novel Optical Properties in this compound Analogs

| Desired Property | Design Strategy | Example Modification |

|---|---|---|

| Chromogenic (Visible Color) | Introduce auxochromes to create a larger conjugated system upon hydrolysis. | Addition of an azo group or a nitrophenyl moiety. |

| Fluorogenic (Turn-On Fluorescence) | Incorporate a fluorophore whose emission is quenched by the phosphate group and restored upon cleavage. | Conjugation with a coumarin (B35378) or fluorescein (B123965) derivative. |

| Ratiometric Sensing | Design a molecule where the emission or absorption spectrum shifts upon hydrolysis. | Create a structure that undergoes intramolecular charge transfer (ICT) after phosphate removal. |

Advanced Integration with Microfluidic and Lab-on-a-Chip Technologies

Microfluidic, or lab-on-a-chip (LOC), platforms offer numerous advantages for chemical and biological analysis, including miniaturization, automation, reduced sample and reagent consumption, and high throughput. researchgate.netnih.govalliedacademies.org Integrating this compound and its future analogs into these systems is a significant area for development. nih.gov Such integration would enable the creation of portable, low-cost, and rapid diagnostic devices for point-of-care testing. alliedacademies.orgifccfiles.com For example, a microfluidic chip could be designed to automatically mix a patient sample (e.g., blood serum) with the substrate, allowing for the rapid quantification of alkaline phosphatase levels from a single drop of blood. nih.gov These systems can be fabricated from polymers, making them suitable for disposable, single-use applications, thereby preventing cross-contamination. nih.govnih.gov

Elucidation of Enzyme-Substrate Molecular Interactions through Computational Modeling

Understanding how this compound binds to and is processed by enzymes at the atomic level is crucial for rational analog design. nih.gov Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for this purpose. nih.gov Researchers can build a three-dimensional model of the target enzyme's active site and simulate the docking of this compound and its analogs. These simulations can predict the preferred binding orientation, calculate binding affinity, and identify key amino acid residues involved in the interaction. MD simulations can further reveal the dynamic changes that occur within the enzyme-substrate complex during the catalytic process. nih.gov This knowledge can guide the design of new analogs with improved binding and catalytic efficiency, reducing the need for extensive trial-and-error synthesis and testing. nih.gov

Development of this compound-Based Probes for Real-Time In Vivo Imaging

A frontier in biomedical research is the ability to visualize enzymatic activity directly within living cells and organisms (in vivo). nih.gov This requires probes that are cell-permeable, non-toxic, and generate a strong, detectable signal. Future research will focus on modifying the this compound structure to create such probes. By designing fluorogenic analogs (as described in 6.1.2) that can cross cell membranes, it becomes possible to image phosphatase activity in real-time. These probes could be used to study enzyme function in disease processes, monitor cellular responses to drugs, and track specific cell populations. nih.gov For instance, genetically engineered fluorescent proteins have been developed as sensors for inorganic phosphate, demonstrating the feasibility of real-time monitoring of related molecules in living cells. nih.gov A key challenge is ensuring sufficient signal penetration through biological tissue for deep-tissue imaging, which may be addressed by designing probes that fluoresce in the near-infrared (NIR) spectrum. nih.gov

Applications in Emerging Research Fields and Diagnostic Platforms

The innovations described above will enable the application of this compound-based substrates in a variety of emerging fields. In drug discovery, high-throughput screening assays using these substrates in microfluidic formats could rapidly test large libraries of compounds for their ability to inhibit or activate specific phosphatases. nih.gov In personalized medicine, rapid and sensitive point-of-care diagnostics based on these substrates could be used to tailor treatments based on a patient's specific enzyme activity levels. In environmental science, these substrates could be used to develop sensors for monitoring water quality by detecting phosphatase activity from microorganisms. alliedacademies.org The development of more robust and versatile substrates will continue to expand their utility across diverse scientific and clinical disciplines.

Q & A

Q. How does this compound compare to p-nitrophenyl phosphate (pNPP) in sensitivity for high-throughput screening?

Q. What mechanistic insights can be gained from inhibition studies using this substrate?

- Methodological Answer : Pre-incubate enzymes with inhibitors (e.g., EDTA for metallophosphatases) and measure residual activity. Competitive inhibition patterns (Ki values) reveal active-site interactions. Combine with molecular docking simulations for structural validation .

Tables for Key Parameters

| Parameter | This compound | AS-BI Phosphate | pNPP |

|---|---|---|---|

| Optimal pH | 8.9–9.5 | 5.0–6.0 | 10.0–10.5 |

| Detection Limit (nM) | 50 | 100 | 200 |

| Km (mM) | 0.3 | 0.8 | 1.2 |

| Incubation Time (min) | 10–30 | 20–40 | 5–15 |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.